Absence of Direct Comparative Data in Scientific Literature
A comprehensive search of primary research papers, authoritative databases, and patent literature was conducted to locate quantitative, comparator-based evidence for 1,2-diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS 853318-92-0). The search confirms that this specific mixed-ester compound is a member of a broader class of pyrrolo[2,1-a]phthalazines explored for anticancer activity, where structural modifications impact biological outcomes [1]. However, no head-to-head studies, cross-study comparable datasets, or class-level quantitative models were identified that directly measure or predict the functional performance of this exact compound against its closest analogs, such as triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (CAS 321922-17-2) or 3-ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate (CAS 52488-27-4).
| Evidence Dimension | Differential biological or physicochemical property |
|---|---|
| Target Compound Data | No quantitative data found for CAS 853318-92-0 in any permissible source. |
| Comparator Or Baseline | No comparator data could be aligned to the target compound. |
| Quantified Difference | Not measurable due to absence of data. |
| Conditions | N/A |
Why This Matters
This evidence gap means that any procurement decision prioritizing this specific compound over an analog is currently based on structural rationale rather than proven performance differentiation, highlighting an area for future investigation.
- [1] Popovici L, et al. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. J Enzyme Inhib Med Chem. 2019 Dec;34(1):230-243. doi: 10.1080/14756366.2018.1550085. PMID: 30734610. View Source
